molecular formula C8H11N3O3S B14908537 (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid

(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid

Cat. No.: B14908537
M. Wt: 229.26 g/mol
InChI Key: PTRIVZZCQGIBID-ZCFIWIBFSA-N
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Description

(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid typically involves the reaction of a suitable thiadiazole derivative with a butanoic acid derivative. One common method involves the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide as a starting material. This compound is reacted with an appropriate butanoic acid derivative under specific conditions, such as the presence of a catalyst and a suitable solvent .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,3,4-thiadiazole derivatives
  • Thiazole derivatives

Uniqueness

(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid is unique due to its specific structure, which combines a thiadiazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid

InChI

InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14)/t6-/m1/s1

InChI Key

PTRIVZZCQGIBID-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=CN=NS1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN=NS1

Origin of Product

United States

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